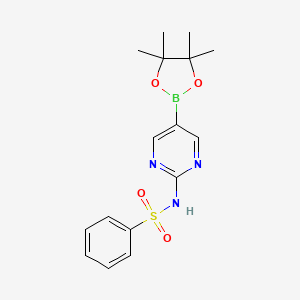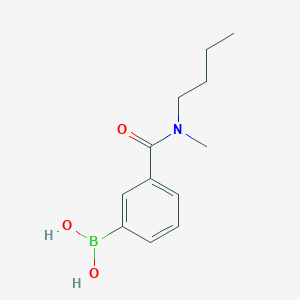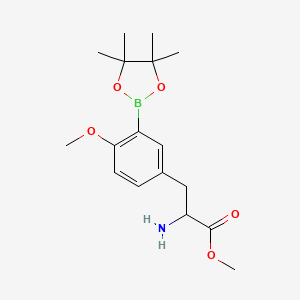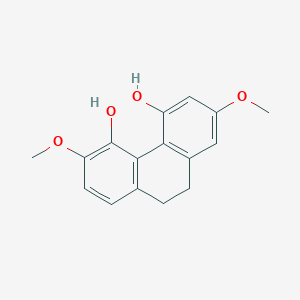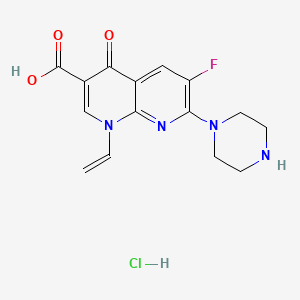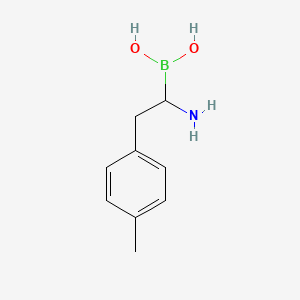
(1-Amino-2-(p-tolyl)ethyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-2-(p-tolyl)ethyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to an aminoethyl chain, which is further connected to a p-tolyl group. The presence of both amino and boronic acid functionalities makes it a versatile reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-(p-tolyl)ethyl)boronic acid typically involves the reaction of p-tolylboronic acid with an appropriate aminoethyl precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of p-tolylboronic acid with an aminoethyl halide under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst, a base, and a suitable solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Amino-2-(p-tolyl)ethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1-Amino-2-(p-tolyl)ethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to study enzyme inhibition, particularly proteases that interact with boronic acid groups.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (1-Amino-2-(p-tolyl)ethyl)boronic acid involves its interaction with molecular targets through its boronic acid and amino groups. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes, leading to enzyme inhibition . The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the aminoethyl chain.
(1-Amino-2-phenylethyl)boronic acid: Similar but with a phenyl group instead of a p-tolyl group.
(1-Amino-2-(m-tolyl)ethyl)boronic acid: Similar but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
(1-Amino-2-(p-tolyl)ethyl)boronic acid is unique due to the presence of both an amino group and a p-tolyl group, which provide distinct chemical properties and reactivity. The p-tolyl group offers steric hindrance and electronic effects that can influence the compound’s behavior in chemical reactions and its binding affinity to molecular targets.
Eigenschaften
Molekularformel |
C9H14BNO2 |
|---|---|
Molekulargewicht |
179.03 g/mol |
IUPAC-Name |
[1-amino-2-(4-methylphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3 |
InChI-Schlüssel |
YIHFEARMBAFZKC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(CC1=CC=C(C=C1)C)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


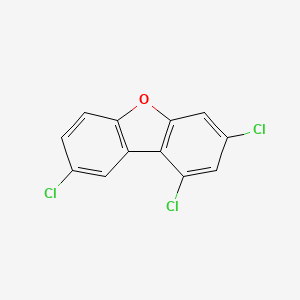
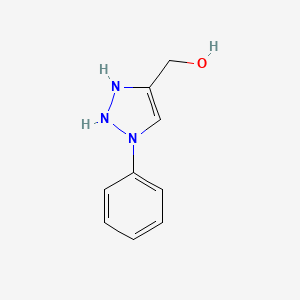
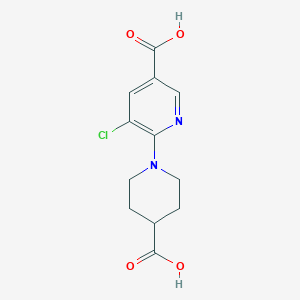
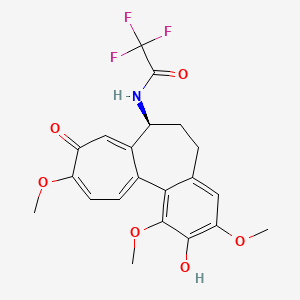
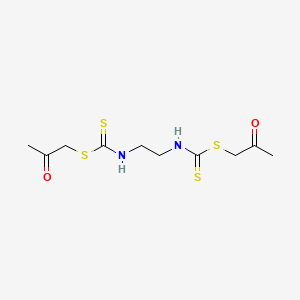
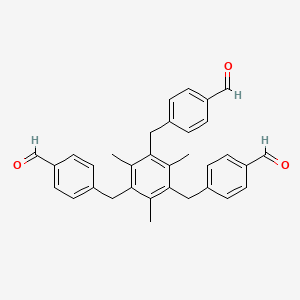
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
